Morpholino(2-nitrophenyl)methanone
Description
Contextualization within Heterocyclic Chemistry and Aromatic Systems
Morpholino(2-nitrophenyl)methanone is classified as an aromatic ketone and a nitro compound. The molecule's core includes two key components: a heterocyclic morpholine (B109124) ring and an aromatic 2-nitrophenyl system.
The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. e3s-conferences.org This structural feature is prevalent in numerous bioactive molecules and approved drugs. researchgate.netnih.gov The presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom within the same ring allows for diverse molecular interactions. nih.govthieme-connect.com
The 2-nitrophenyl group is an aromatic system substituted with a nitro group (NO2) at the ortho position. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. learncbse.in This electronic effect can impact the reactivity of the compound in various chemical transformations.
Strategic Importance of Morpholine and 2-Nitrophenyl Moieties in Synthetic Design
The strategic inclusion of morpholine and 2-nitrophenyl groups in synthetic chemistry is driven by their distinct and valuable properties.
The Morpholine Moiety:
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its incorporation into a molecule can enhance pharmacological activity and improve pharmacokinetic properties such as solubility and metabolic stability. nih.govthieme-connect.com The morpholine unit is a versatile and readily available building block in organic synthesis. researchgate.net It can be introduced as an amine reagent in various reactions. researchgate.net
The 2-Nitrophenyl Moiety:
The 2-nitrophenyl group serves multiple purposes in synthetic design. The nitro group is a versatile functional group that can undergo various transformations. For instance, it can be reduced to an amine group, providing a handle for further functionalization. researchgate.net This transformation is a key step in the synthesis of various derivatives. The presence of the nitro group also activates the aromatic ring towards certain reactions.
The synthesis of this compound itself typically involves the acylation of morpholine with 2-nitrobenzoyl chloride in the presence of a base and an inert solvent. This straightforward reaction highlights the utility of these building blocks in constructing more complex molecular architectures.
Current Research Landscape and Emerging Areas for this compound
Current research involving this compound and related structures focuses on its utility as a synthetic intermediate and a scaffold for creating novel compounds with potential applications in various fields.
As a Building Block:
The primary application of this compound is as a building block in the synthesis of more complex molecules. Its structure provides a foundation for creating a library of derivatives by modifying either the morpholine or the nitrophenyl ring. For example, the reduction of the nitro group to an amine opens up a vast area of chemical space for the synthesis of new compounds, such as (2-aminophenyl)(morpholino)methanone. researchgate.net
Emerging Research:
While specific research on the direct applications of this compound is still emerging, the broader class of molecules containing morpholine and nitrophenyl groups is under active investigation. For instance, nitrophenyl derivatives are being explored for their role in developing bioreductive-activated prodrugs for targeting hypoxic tumor tissues. mdpi.com The nitro group can be selectively reduced in low-oxygen environments, triggering the release of an active drug. mdpi.com
The combination of the biologically significant morpholine moiety with the synthetically versatile nitrophenyl group suggests that this compound and its derivatives will continue to be valuable tools in the exploration of new chemical entities with interesting properties and potential applications. The ability to create diverse structures from this central scaffold is a key driver for its continued investigation in the field of organic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl-(2-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-3-1-2-4-10(9)13(15)16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSKMNCIAKKVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351844 | |
| Record name | (Morpholin-4-yl)(2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26162-89-0 | |
| Record name | (Morpholin-4-yl)(2-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques and Theoretical Studies for Morpholino 2 Nitrophenyl Methanone and Analogues
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental tools for the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy offer complementary information to build a complete picture of the molecular architecture of morpholino(2-nitrophenyl)methanone and its derivatives.
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of this compound. The chemical shifts, signal multiplicities, and coupling constants observed in the NMR spectra provide a detailed map of the proton and carbon environments within the molecule.
In the ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), distinct regions of resonance are observed. The aromatic protons of the 2-nitrophenyl group usually appear as a complex multiplet pattern in the downfield region, between approximately 7.4 and 8.2 ppm. This complexity arises from the influence of the electron-withdrawing nitro group on the chemical shifts of the adjacent protons. The protons of the morpholine (B109124) ring exhibit characteristic signals in the aliphatic region. The two methylene (B1212753) groups adjacent to the oxygen atom (CH₂-O) typically resonate as a triplet around 3.5 ppm, while the two methylene groups adjacent to the nitrogen atom (CH₂-N) appear as another triplet at approximately 2.5 ppm. The observed vicinal coupling constants are typical for a six-membered heterocyclic ring in a chair conformation.
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the methanone (B1245722) linker gives rise to a characteristic signal in the range of 167-170 ppm, which is typical for an amide-type carbonyl group conjugated with an aromatic system. The carbon atoms of the aromatic ring resonate between 120 and 150 ppm, with the carbon atom directly attached to the electron-withdrawing nitro group showing a significant downfield shift. The carbon atoms of the morpholine ring also show distinct signals; the carbons adjacent to the oxygen atom appear around 66 ppm, while those adjacent to the nitrogen atom are found in the region of 45-50 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H | 7.4 - 8.2 (m) | 120 - 150 |
| C=O | - | 167 - 170 |
| Morpholine CH₂-O | ~3.5 (t) | ~66 |
| Morpholine CH₂-N | ~2.5 (t) | 45 - 50 |
(m = multiplet, t = triplet)
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule by detecting their vibrational frequencies. In the IR spectrum of this compound, several key absorption bands confirm its structure.
A strong absorption band is typically observed in the region of 1640-1650 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide group. The presence of the nitro (NO₂) group is confirmed by two distinct and strong absorption bands: the asymmetric stretching vibration appears in the range of 1510-1560 cm⁻¹, and the symmetric stretching vibration is found between 1340-1350 cm⁻¹. Additional fingerprint information is provided by the C-N and C-O stretching vibrations of the morpholine ring, which appear in the lower frequency region of the spectrum. For some analogues, the IR spectra may also show absorption bands for other functional groups, such as the hydroxyl (OH) group in the region of 3563–3456 cm⁻¹ or the cyano (C≡N) group around 2221–2213 cm⁻¹. nih.gov
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1640 - 1650 |
| Nitro (NO₂) | Asymmetric Stretching | 1510 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1340 - 1350 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophoric systems. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to the π → π* and n → π* electronic transitions of the nitrophenyl and carbonyl chromophores. The conjugation between the aromatic ring and the carbonyl group influences the position and intensity of these absorption bands. The specific wavelengths of maximum absorption (λmax) can be used to study the electronic effects of substituents on the aromatic ring in various analogues.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the compound, which is 236.22 g/mol .
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
For morpholino-containing compounds, the morpholine ring typically adopts a stable chair conformation. The spatial relationship between the morpholine ring and the 2-nitrophenyl group is determined by the torsional angles around the carbonyl linkage. The ortho-position of the nitro group can introduce steric hindrance that influences the planarity of the molecule. Crystal structure analysis also reveals the packing of molecules in the crystal lattice, which is often governed by intermolecular interactions such as hydrogen bonding. The oxygen atoms of the morpholine ring and the nitro group can act as hydrogen bond acceptors, playing a crucial role in the solid-state packing arrangement.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry and quantum mechanical calculations, such as Density Functional Theory (DFT), provide valuable theoretical insights into the electronic structure, molecular orbitals, and reactivity of this compound. These calculations can be used to predict and rationalize the experimental data obtained from spectroscopic and crystallographic studies.
DFT calculations, often using functionals like B3LYP with appropriate basis sets, can provide information about the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations can also be used to compute vibrational frequencies, which can then be compared with experimental IR spectra to validate the theoretical model. Furthermore, computational modeling can be employed to investigate the conformational preferences of the molecule, such as the dihedral angle between the morpholine and the nitrophenyl rings, which is influenced by steric and electronic effects.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic compounds. mdpi.com DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G**, cc-pVQZ), are employed to determine the most stable conformation (optimized geometry) of this compound. mdpi.comnih.govnih.gov These calculations have confirmed that the morpholine ring typically adopts a stable chair conformation to minimize steric hindrance. The optimized geometry provides a foundation for further calculations of other molecular properties.
DFT is also used to calculate various electronic properties and chemical reactivity descriptors. mdpi.comnih.gov These quantum chemical parameters, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. mdpi.com For similar nitroaromatic compounds, DFT has been instrumental in understanding their chemical behavior and stability. nih.gov Vibrational frequency calculations using DFT also support experimental infrared spectroscopy assignments and help predict thermodynamic properties. nih.gov
Table 1: Key Applications of DFT in the Study of this compound and Analogues
| Application | Description | Reference |
|---|---|---|
| Geometry Optimization | Determination of the lowest energy molecular structure, including bond lengths, bond angles, and dihedral angles. Confirms the chair conformation of the morpholine ring. | |
| Electronic Properties | Calculation of quantum chemical descriptors (hardness, softness, electronegativity) to predict chemical reactivity and stability. | mdpi.com |
| Vibrational Analysis | Computation of theoretical vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. | nih.gov |
| Thermodynamic Properties | Prediction of properties such as entropy, specific heat, and free energy based on vibrational analysis. | researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution on a molecule's surface. mdpi.comresearchgate.net It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack, as well as predicting hydrogen bonding interactions. researchgate.netnih.gov The MEP map is color-coded, where different colors represent varying electrostatic potential values.
Negative Regions (Red to Yellow): These areas correspond to high electron density and are characteristic of electronegative atoms. They represent sites prone to electrophilic attack. For this compound, these regions are localized around the oxygen atoms of the nitro group and the carbonyl group. mdpi.com
Positive Regions (Blue): These areas indicate low electron density or an excess of positive charge, typically found around hydrogen atoms. They are favorable sites for nucleophilic attack. mdpi.comresearchgate.net
Neutral Regions (Green): These areas have a near-zero potential.
For this compound, MEP analysis reveals pronounced electronegative zones near the oxygen atoms of both the morpholine ring and the nitro group. Conversely, electropositive regions are found near the aromatic hydrogen atoms. This charge distribution pattern is fundamental to understanding the molecule's intermolecular interactions and molecular recognition behavior. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. sphinxsai.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these charge transfer events. A higher E(2) value signifies a more intense interaction. researchgate.netsphinxsai.com
Table 2: Example of NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (C-C) | High | Hyperconjugation |
| LP (N) | π* (C=O) | Moderate | Resonance/Delocalization |
| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |
Note: This table is illustrative, based on typical findings for similar organic molecules. Specific values for this compound would require dedicated NBO calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. numberanalytics.comwikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. ossila.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com
For this compound, the HOMO is expected to have significant contributions from the morpholine nitrogen's lone pair, while the LUMO is likely delocalized over the nitroaromatic system. The energy gap for similar nitroaromatic morpholine derivatives typically falls in the range of 4-5 eV, indicating moderate electronic stability. This energy gap also governs the molecule's optical properties, as it corresponds to the lowest energy electronic excitation. ossila.comnih.gov
Table 3: Frontier Molecular Orbital Properties and Their Significance
| Parameter | Significance | Typical Finding for Analogues | Reference |
|---|---|---|---|
| EHOMO | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. | --- | imist.ma |
| ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. | --- | imist.ma |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity, kinetic stability, and optical properties. | 4-5 eV | |
Hirshfeld Surface Analysis for Intermolecular Contacts and Hydrogen Bonding
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org By mapping properties like the normalized contact distance (dnorm) onto the surface, it provides a detailed picture of all close contacts a molecule makes with its neighbors. nih.govnih.gov
The dnorm surface reveals key interaction points:
Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. mdpi.com
Blue spots: Represent contacts longer than the van der Waals radii.
White spots: Indicate contacts approximately equal to the van der Waals radii.
Table 4: Common Intermolecular Contacts and Their Percentage Contribution from Hirshfeld Analysis of Analogous Structures
| Contact Type | Percentage Contribution (%) | Description | Reference |
|---|---|---|---|
| H···H | 28-43% | Represents interactions between hydrogen atoms on adjacent molecules. | nih.govnih.govmdpi.com |
| O···H / H···O | 19-38% | Indicates the presence of hydrogen bonds (e.g., C-H···O) and other close contacts involving oxygen. | mdpi.comnih.govnih.gov |
| C···H / H···C | 12-25% | Corresponds to C-H···π interactions and other van der Waals forces. | nih.govnih.govmdpi.com |
| C···C | 4-7% | Suggests the presence of π-π stacking interactions between aromatic rings. | mdpi.comnih.gov |
Synthetic Utility and Role As a Precursor in Diverse Chemical Syntheses
Building Block for Complex Heterocyclic Architectures
The 2-nitrophenyl ketone moiety within Morpholino(2-nitrophenyl)methanone serves as a powerful template for the construction of diverse and complex heterocyclic systems. A common and pivotal step in these syntheses is the reduction of the nitro group to an aniline (B41778) derivative, (2-aminophenyl)(morpholino)methanone, which then participates in cyclization reactions to form fused ring systems.
Researchers have demonstrated the utility of the 2-nitrophenyl ketone framework in synthesizing various nitrogen-containing heterocycles. For instance, this structural motif is a precursor for quinazolines. hoffmanchemicals.comresearchgate.net The synthesis involves the reduction of the nitro group, followed by cyclization to form the quinazoline (B50416) core. Similarly, the compound acts as a foundational element in novel three-component reactions to create complex fused N-heterocyclic rings like isoindolo[2,1-a]quinazoline derivatives. researchgate.net
The versatility of this precursor extends to other significant heterocyclic structures. Base-mediated reductive cyclization of nitrophenyl ketone scaffolds can yield complex frameworks such as hexahydro-2,6-methano-1-benzazocines. In other applications, morpholine (B109124) has been used as a catalyst in the cyclocondensation of 2-nitrophenyl-containing compounds to produce 5,6,7,8-tetrahydroisoquinolines. cookechem.com Furthermore, the morpholino group itself has been incorporated into polyheterocyclic systems like 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one through one-pot multicomponent reactions. epa.gov
| Heterocyclic System | Synthetic Approach | Key Precursor Moiety |
|---|---|---|
| Quinazolines | Reduction of nitro group followed by cyclization | 2-Nitrophenyl ketone |
| Isoindolo[2,1-a]quinazolines | Three-component reaction | 2-Nitrophenyl precursor |
| Tetrahydroisoquinolines | Cyclocondensation with morpholine as catalyst | 2-Nitrophenyl precursor |
| Pyrrolo[3,4-b]pyridin-5-ones | Ugi-Zhu three-component reaction | Morpholine |
| Benzazocines | Base-mediated reductive cyclization | Nitrophenyl ketone |
Intermediate in Multi-Step Total Syntheses of Organic Molecules
In the context of total synthesis, where complex natural products are built from simpler precursors, this compound and related structures serve as valuable intermediates. sigmaaldrich.com The strategic importance of this compound lies in the predictable and high-yielding transformation of its nitro group into a reactive amine. This conversion is a critical step in multi-step synthetic sequences, enabling the subsequent construction of intricate molecular architectures.
The process typically involves the initial synthesis of the this compound core, followed by the crucial reduction of the ortho-nitro group. This unmasks an amino group, which can then be used in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions to build the target molecule. For example, the resulting (2-aminophenyl)(morpholino)methanone can undergo intramolecular or intermolecular reactions to form larger, polycyclic systems. This strategic approach is exemplified in syntheses where the order of functional group transformations is critical for success. The utility of related structures, such as 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) as a key intermediate in the synthesis of the antibiotic Linezolid, highlights the importance of the nitrophenyl-morpholine scaffold in constructing pharmaceutically active compounds.
Development of Novel Derivatization Reagents
Derivatization is a technique used to modify a compound to enhance its suitability for a specific analytical method, such as improving its detection in chromatography. While this compound itself is primarily a synthetic precursor, its reduced form, (2-aminophenyl)(morpholino)methanone, has the chemical characteristics of a potential derivatization reagent.
The key feature of (2-aminophenyl)(morpholino)methanone is its aromatic primary amine group. Aromatic amines are known to react with carbonyl compounds (aldehydes and ketones) to form stable imine (Schiff base) derivatives. This reaction could be employed to "tag" carbonyl-containing metabolites or other analytes, potentially enhancing their detection by mass spectrometry or UV-Vis spectroscopy. The reaction of amines with carbonyls is a well-established method for derivatization. While reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are more common, the principle remains the same. The reaction of an amine with a carbonyl compound, often facilitated by a reducing agent like sodium cyanoborohydride, forms a stable secondary amine product, making it a viable strategy for quantification in complex biological samples.
Application in the Synthesis of Morpholino-Based Oligomers and Polymers
The morpholine scaffold is the central structural component of phosphorodiamidate morpholino oligomers (PMOs), a class of synthetic molecules used to modulate gene expression. These oligomers are analogs of nucleic acids where the standard ribose or deoxyribose sugar is replaced by a morpholine ring. This modification creates a neutral backbone that is resistant to degradation by cellular enzymes like nucleases.
The synthesis of PMOs is a multi-step process typically performed on a solid support. It involves the sequential coupling of activated morpholino monomers. These monomers are themselves complex molecules prepared from ribonucleosides. The synthesis involves protecting the functional groups on the heterocyclic bases and the morpholine nitrogen to prevent unwanted side reactions during oligomer assembly. The morpholino monomers are activated, for example as 7'-chlorophosphoramidates, and then coupled to the growing oligomer chain on the solid support. This cycle of deprotection and coupling is repeated to build the desired sequence. While this compound is not a direct monomer in this process, its core morpholine structure is the fundamental repeating unit of these important antisense polymers.
Methodological Innovations in the Synthesis and Characterization of Complex Organic Compounds Featuring Nitrophenyl Morpholine Systems
Principles of Green Chemistry in Synthetic Protocol Development
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. magtech.com.cnrsc.org This philosophy is increasingly integral to the development of synthetic protocols for complex organic compounds. The core principles of green chemistry, as outlined by Anastas and Warner, provide a framework for chemists to create more environmentally benign processes. magtech.com.cnresearchgate.net These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. rsc.orgresearchgate.net
In the context of synthesizing nitrophenyl-morpholine systems, green chemistry encourages the use of renewable feedstocks, less toxic reagents, and environmentally friendly solvents. chemicaljournals.comunibo.it For instance, traditional nitration methods often involve harsh and corrosive acids, while greener alternatives might utilize solid acid catalysts or milder nitrating agents. The selection of solvents is also critical, with a push towards replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and acetic acid. unibo.itmt.com The application of these principles not only minimizes environmental impact but can also lead to safer and more cost-effective synthetic routes. mt.com
Key Green Chemistry Metrics:
| Metric | Description |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. |
| Effective Mass Yield | The percentage of the mass of the desired product relative to the mass of all non-benign materials used in its synthesis. |
| Process Mass Intensity (PMI) | The total mass used in a process (water, solvents, raw materials, reagents) divided by the mass of the product. |
These metrics help quantify the "greenness" of a synthetic process, guiding chemists toward more sustainable practices. magtech.com.cn
Application of Microwave-Assisted Organic Synthesis (MAOS) and Flow Chemistry
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. chemicaljournals.comresearchgate.net By using microwave radiation to heat the reaction mixture, MAOS can dramatically reduce reaction times from hours or days to mere minutes. chemicaljournals.com This rapid and uniform heating is due to the direct interaction of microwaves with polar molecules in the reaction, a phenomenon known as dielectric heating. nih.gov This efficient energy transfer not only saves time but also conserves energy compared to conventional heating methods. chemicaljournals.com MAOS has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds, and offers a greener alternative by often requiring less solvent and producing higher yields in shorter times. researchgate.netnih.govresearchgate.net
Flow chemistry , the continuous production of chemicals in microreactors, offers significant advantages for the synthesis of complex molecules. researchgate.net Microreactors provide a high surface-area-to-volume ratio, which enhances heat and mass transfer, leading to better reaction control and often higher yields. researchgate.net This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reaction volume minimizes safety risks. The synthesis of phosphorodiamidate morpholino oligomers (PMOs) has been significantly expedited using automated flow synthesizers, reducing reaction times by over an order of magnitude. nih.govmit.edu This approach allows for the rapid prototyping and synthesis of drug candidates. nih.govnih.gov For example, the synthesis of a key intermediate for the antibiotic Linezolid, ortho-4-(2-fluoro-4-nitrophenyl)morpholine, has been successfully demonstrated in a continuous flow process. researchgate.net
Strategies for Stereoselective Synthesis and Chiral Control
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, the ability to selectively synthesize one enantiomer over the other is crucial in medicinal chemistry. nih.govStereoselective synthesis refers to methods that predominantly or exclusively form one stereoisomer of a product. nih.gov
For nitrophenyl-morpholine systems, which can possess chiral centers, achieving stereocontrol is a key objective. This can be accomplished through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. For instance, the synthesis of substituted morpholines can be achieved with high enantioselectivity using catalytic asymmetric reactions. organic-chemistry.org
Chiral control is essential for producing drugs with improved therapeutic indices, as a single enantiomer may be more potent and have fewer side effects than its counterpart. uff.br The development of new chiral separation techniques, such as preparative high-performance liquid chromatography (HPLC) with chiral stationary phases, is also vital for isolating and analyzing enantiomers. nih.gov
Advances in Chromatographic and Spectroscopic Separation and Detection Techniques
The separation and characterization of complex organic compounds like Morpholino(2-nitrophenyl)methanone rely heavily on advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and purification of these compounds. sielc.com Reverse-phase HPLC is a common method used for the analysis of methanone (B1245722) derivatives, and the method can be scaled for preparative separations to isolate impurities. sielc.com For chiral molecules, specialized chiral HPLC columns are used to separate enantiomers. nih.gov
Spectroscopic techniques are indispensable for elucidating the structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms. Both 1H and 13C NMR are used to identify the compound. mdpi.com
Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. Techniques like LC-MS/MS are used for the sensitive detection and quantification of nitrofuran metabolites in various samples. scielo.br
X-ray Crystallography can provide the precise three-dimensional structure of a molecule in its crystalline state, as has been done for related compounds like 4-(4-nitrophenyl)morpholine. nih.gov
Vibrational Circular Dichroism (VCD) is a spectroscopic technique used to determine the absolute configuration of chiral molecules by comparing experimental and calculated spectra. uff.br
These techniques, often used in combination, provide a comprehensive characterization of complex organic molecules.
Automation and High-Throughput Methodologies in Organic Synthesis Research
Automation and high-throughput experimentation (HTE) are revolutionizing organic synthesis by enabling the rapid screening of a large number of reaction conditions. oxfordglobal.comchemrxiv.organalytical-sales.com This approach accelerates the discovery of new reactions and the optimization of existing ones. chemrxiv.orgacs.org Automated synthesizers, particularly for peptide and nucleic acid synthesis, can produce molecules with high precision and reproducibility. oxfordglobal.com
In medicinal chemistry, automation helps to streamline the synthesis of compound libraries for drug discovery. oxfordglobal.comnih.gov By miniaturizing and parallelizing reactions in well-plate formats, HTE allows chemists to test many variables—such as catalysts, solvents, and temperatures—simultaneously. analytical-sales.comacs.org This data-rich approach not only speeds up the research process but also provides a deeper understanding of the chemical transformations. acs.org The integration of automation with analytical techniques like UPLC-MS allows for the rapid analysis of thousands of reactions per day. nih.gov Furthermore, the development of fully automated flow synthesis platforms, as demonstrated for PMOs, allows for on-demand synthesis of complex molecules. nih.govmit.edunih.gov These advancements are paving the way for more efficient and data-driven approaches to organic synthesis research. chemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
